molecular formula C19H23ClN2O4S B258139 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B258139
M. Wt: 410.9 g/mol
InChI Key: CNHKNXPHXSBLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine, also known as CSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CSP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine is not fully understood. However, it has been proposed that 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine exerts its biological activities through the modulation of various signaling pathways. 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been found to inhibit the activity of enzymes, such as phosphodiesterase and protein kinase C, which are involved in the regulation of cell growth and differentiation. Furthermore, 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been shown to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has also been found to inhibit the invasion and migration of cancer cells, which are important processes in cancer metastasis. Furthermore, 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been shown to modulate the levels of various neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. Furthermore, 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been found to exhibit potent biological activities at low concentrations, which makes it an attractive compound for scientific research. However, there are also limitations to using 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine in lab experiments. 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Furthermore, the effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine on normal cells and tissues are not well characterized.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine. One area of research is the development of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine as a potential anticancer agent. Further studies are needed to investigate the mechanisms of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine and its effects on cancer cells in vivo. Another area of research is the development of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine as a potential antiviral agent. Further studies are needed to investigate the effects of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine on viral replication and the development of drug resistance. Furthermore, the potential use of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine as an antidepressant agent warrants further investigation. Overall, the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxybenzylpiperazine in the presence of a base, such as triethylamine. The reaction produces 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine as a white solid with a high yield and purity. The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antidepressant activities. 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). Furthermore, 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine has been shown to exhibit antidepressant-like effects in animal models.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H23ClN2O4S/c1-25-18-8-3-15(13-19(18)26-2)14-21-9-11-22(12-10-21)27(23,24)17-6-4-16(20)5-7-17/h3-8,13H,9-12,14H2,1-2H3

InChI Key

CNHKNXPHXSBLKV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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